molecular formula C9H6ClFN2 B2877369 1-Chloro-4-fluoroisoquinolin-7-amine CAS No. 2248333-60-8

1-Chloro-4-fluoroisoquinolin-7-amine

Cat. No.: B2877369
CAS No.: 2248333-60-8
M. Wt: 196.61
InChI Key: QZYBZBOXHYEQOP-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoroisoquinolin-7-amine is a chemical compound with the molecular formula C9H6ClFN2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 7-aminoisoquinoline, chlorination and fluorination can be achieved using reagents such as thionyl chloride (SOCl2) and fluorine gas (F2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoroisoquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoroisoquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may bind to kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer . The exact pathways and molecular targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-fluoroisoquinolin-7-amine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-chloro-4-fluoroisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYBZBOXHYEQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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